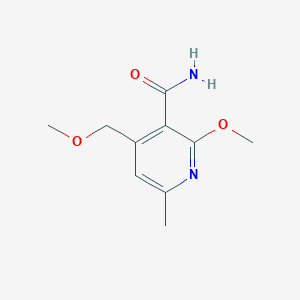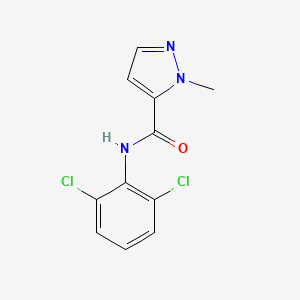
2-methoxy-4-(methoxymethyl)-6-methylnicotinamide
Übersicht
Beschreibung
2-methoxy-4-(methoxymethyl)-6-methylnicotinamide, also known as MMN, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. MMN is a derivative of nicotinamide, which is a compound that is naturally found in the body and is involved in many important physiological processes. MMN has been synthesized in the laboratory using various methods and has been studied extensively for its mechanism of action and potential applications.
Wirkmechanismus
The mechanism of action of 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide is not fully understood, but it is believed to involve the regulation of various signaling pathways in the body. 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and neurodegeneration. 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide has also been shown to increase the production of certain molecules that are involved in cell survival and repair.
Biochemical and Physiological Effects:
2-methoxy-4-(methoxymethyl)-6-methylnicotinamide has been shown to have various biochemical and physiological effects in the body. 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide has been shown to increase the production of certain molecules that are involved in cell survival and repair, such as brain-derived neurotrophic factor (BDNF). 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide has also been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and neurodegeneration, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target site. 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide is also relatively stable and can be synthesized in large quantities. One limitation of using 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many future directions for research on 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide. One direction is to study its potential applications in the treatment of cancer. 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide has been shown to inhibit the growth of certain cancer cells, and further research is needed to determine its potential as a cancer therapy. Another direction is to study its potential applications in the treatment of neurodegenerative diseases. 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide has been shown to have neuroprotective effects, and further research is needed to determine its potential as a therapy for diseases such as Alzheimer's and Parkinson's. Additionally, future research could focus on understanding the mechanism of action of 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide and identifying its target molecules in the body.
Wissenschaftliche Forschungsanwendungen
2-methoxy-4-(methoxymethyl)-6-methylnicotinamide has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis. 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-methoxy-4-(methoxymethyl)-6-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-6-4-7(5-14-2)8(9(11)13)10(12-6)15-3/h4H,5H2,1-3H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUKUZXJSNWTCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)OC)C(=O)N)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781755 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Methoxy-4-(methoxymethyl)-6-methylpyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazole](/img/structure/B3747504.png)

![2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B3747521.png)

![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-furamide](/img/structure/B3747539.png)
![N-[3-methyl-1-(1-naphthylmethyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3747547.png)
![4-fluoro-N-[3-methyl-1-(1-naphthylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B3747554.png)
![ethyl (5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B3747556.png)
![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide](/img/structure/B3747563.png)
![4-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide](/img/structure/B3747566.png)
![3-(cinnamoylamino)-N-(2-furylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3747568.png)
![3-amino-5-chloro-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3747577.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B3747580.png)
![N-(4-chlorobenzyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetamide](/img/structure/B3747588.png)